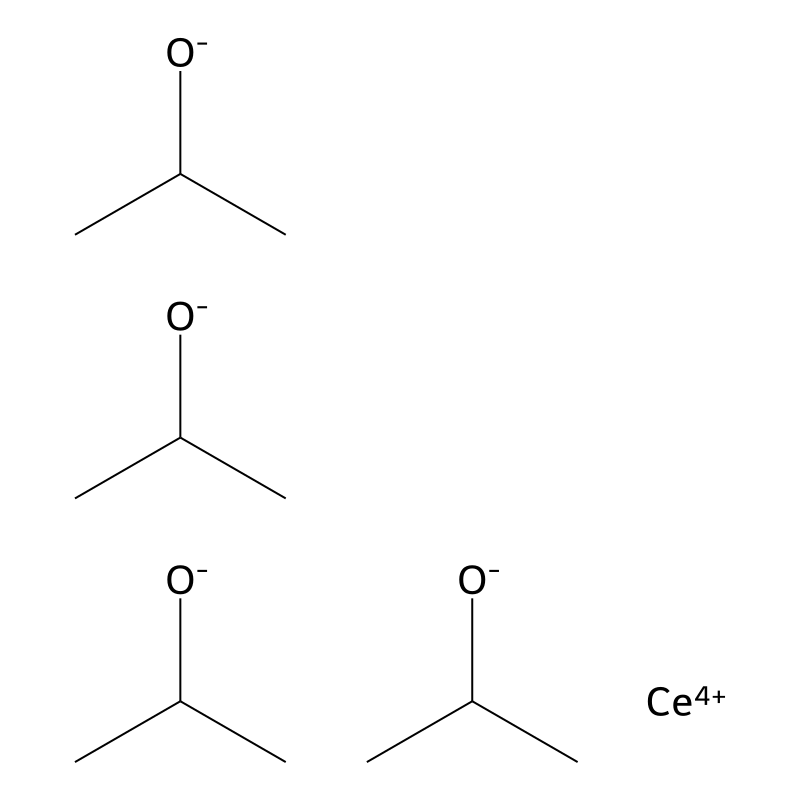

Cerium (IV) isopropoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalyst for Diastereoselective Pinacol Couplings

Cerium (IV) isopropoxide serves as a Lewis acid catalyst in diastereoselective pinacol couplings. Pinacol coupling is an organic reaction that forms a new carbon-carbon bond between two carbonyl (C=O) groups. The diastereoselective variant ensures the formation of a specific stereoisomer, a crucial aspect in synthesizing complex molecules. Studies have shown cerium (IV) isopropoxide's effectiveness in achieving high yields and enantioselectivities in pinacol coupling reactions [1].

[1] - "(R)-(+)-Pinanediol: A Versatile Chiral Pool Starting Material for the Synthesis of Valuable Building Blocks and Natural Products". Journal of the American Chemical Society. 2001, 123 (26), 6546-6553

Precursor for Cerium Oxide Nanoparticles

Cerium (IV) isopropoxide readily undergoes hydrolysis, forming diketonate complexes. These complexes further decompose upon heating, yielding cerium oxide (CeO2) nanoparticles. Cerium oxide nanoparticles possess unique properties like excellent redox activity and oxygen storage capacity, making them attractive materials for research in catalysis, solid oxide fuel cells, and solar cell technologies [2, 3].

[2] - "Facile synthesis of ceria nanoparticles via hydrolysis of cerium(IV) isopropoxide". Ceramics International. 2010, 36 (8), 3307-3313

Cerium (IV) isopropoxide has the chemical formula C₁₂H₂₈CeO₄ and a molecular weight of approximately 376.48 g/mol. It appears as a yellow powder and has a melting point of around 140°C. This compound is primarily used as a precursor for cerium oxide materials and exhibits unique properties due to the presence of cerium in its +4 oxidation state, which is crucial for various catalytic processes .

Cerium (IV) isopropoxide can be synthesized through several methods:

- Direct Reaction: The reaction between cerium oxide and isopropanol under controlled conditions leads to the formation of cerium (IV) isopropoxide.

- Solvent-Assisted Methods: Utilizing solvents like tetrahydrofuran can enhance the yield and purity of the product. For example, reactions involving hexafluoroisopropyl alcohol have been reported to produce volatile derivatives of cerium (IV) isopropoxide .

- Ultrasonic Radiation: This method involves dispersing cerium (IV) isopropoxide in isopropanol media to achieve limited hydrolysis while maintaining stability .

Cerium (IV) isopropoxide has diverse applications across various fields:

- Catalysis: It serves as a catalyst in organic reactions, such as diastereoselective pinacol couplings, facilitating the formation of complex organic molecules .

- Material Science: It acts as a precursor for synthesizing cerium oxide nanoparticles used in catalysts, sensors, and fuel cells.

- Coatings: Its ability to form stable oxides makes it useful in protective coatings and advanced materials.

Interaction studies involving cerium (IV) isopropoxide focus on its reactivity with various substrates and how it influences catalytic processes. The compound's interactions with organic molecules can lead to significant variations in reaction pathways, enhancing selectivity and efficiency in catalysis. Further studies are needed to fully elucidate these interactions and their implications for industrial applications .

Cerium (IV) isopropoxide shares similarities with other organometallic compounds but possesses unique characteristics that set it apart. Below are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Cerium (III) chloride | CeCl₃ | Lower oxidation state; used in different catalytic systems. |

| Cerium (IV) nitrate | Ce(NO₃)₄ | Soluble in water; often used in ceramics. |

| Lanthanum (III) isopropoxide | La(OPri)₃ | Similar structure but different metal properties; used in electronics. |

Cerium (IV) isopropoxide's distinct ability to form stable oxides and its role as a catalyst highlight its uniqueness among these compounds.

Spectroscopic Analysis

Fourier Transform Infrared Attenuated Total Reflectance Fingerprint Region Assignments

Fourier Transform Infrared Attenuated Total Reflectance spectroscopy provides crucial structural information about the bonding characteristics and functional groups present in cerium (IV) isopropoxide. The fingerprint region assignments reveal the presence of multiple vibrational modes characteristic of the isopropoxide ligands and the cerium-oxygen coordination framework [1].

The hydroxyl stretching vibrations appear as a broad absorption at 3330 cm⁻¹, indicating the presence of coordinated hydroxyl groups or residual alcohol molecules within the structure [1]. This assignment corresponds well with literature values reported at 3500 cm⁻¹ for similar cerium alkoxide compounds. The carbon-hydrogen elongation vibrations manifest as distinct peaks at 2966 cm⁻¹, 2923 cm⁻¹, and 2852 cm⁻¹, representing the anti-symmetric and symmetric stretching modes of the methyl and methylene groups within the isopropoxide ligands [1].

The bending vibrations provide additional structural insights, with the hydroxyl bending mode observed at 1633 cm⁻¹ and carbon-hydrogen bending vibrations at 1462 cm⁻¹ [1]. The characteristic stretching modes of the methyl groups attached to the central carbon of the isopropoxy moiety appear at 1360 cm⁻¹, which closely matches the literature assignment of 1350 cm⁻¹ for similar compounds [1].

The carbon-oxygen stretching conjugated vibrations occur at 1041 cm⁻¹, providing evidence for the coordination of isopropoxide ligands to the cerium center [1]. Lower frequency vibrations include carbon-carbon stretching within the isopropoxy group at 835 cm⁻¹, and skeletal vibrations of the isopropoxy framework at 820 cm⁻¹ and 727 cm⁻¹ [1]. The most significant assignment for structural characterization appears at 407 cm⁻¹, corresponding to the cerium-oxygen stretching vibration, which confirms the formation of cerium-alkoxide bonds [1].

Multinuclear Nuclear Magnetic Resonance Studies (¹H/¹³C)

Nuclear magnetic resonance spectroscopy using both proton and carbon-13 nuclei provides detailed information about the molecular structure and dynamics of cerium (IV) isopropoxide in solution. The ¹H nuclear magnetic resonance spectrum reveals the presence of isopropoxide ligands through characteristic chemical shift patterns and multiplicities [1].

The methyl groups of the isopropoxide ligands appear as doublets at 1.201 and 1.213 parts per million, integrating for 24 protons, which is consistent with the presence of four isopropoxide ligands per cerium center [1]. The methine protons of the isopropoxide groups manifest as a septet pattern between 3.988 and 4.061 parts per million, integrating for 4 protons [1]. This multiplicity pattern confirms the coupling between the methine proton and the six equivalent methyl protons in each isopropoxide unit.

Additional signals in the ¹H nuclear magnetic resonance spectrum include a singlet at 1.423 parts per million attributed to water molecules, and signals at 3.392 and 3.542 parts per million corresponding to dimethoxyethane present as a coordinating or solvating molecule [1]. The presence of chloroform-d solvent signals appears at 7.26 parts per million [1].

The ¹³C nuclear magnetic resonance data provides complementary structural information with the methyl carbons of the isopropoxide ligands resonating at 25.35 parts per million for 8 carbon atoms [1]. The methine carbons appear at 64.43 parts per million for 4 carbon atoms, confirming the isopropoxide connectivity [1]. Additional carbon signals at 59.06 and 71.8 parts per million correspond to the methyl and methylene carbons of coordinated dimethoxyethane molecules [1]. The chloroform-d solvent carbons produce residual signals between 76.74 and 77.25 parts per million [1].

Crystallographic Investigations

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction studies of cerium (IV) isopropoxide reveal its dimeric molecular structure in the solid state. The compound crystallizes as the dinuclear species [Ce₂(OiPr)₈(iPrOH)₂], where each cerium center adopts octahedral coordination geometry [2] [3]. The crystal structure exhibits a monoclinic unit cell with space group P2₁/c and lattice parameters that accommodate the dimeric structure [2].

The cerium-oxygen bond distances in the crystal structure range from 2.183(5) to 2.208(5) Ångstroms, indicating strong coordination between the cerium centers and the isopropoxide ligands [2]. The dimeric structure is stabilized through bridging isopropoxide ligands, with each cerium atom coordinated to six oxygen atoms in a distorted octahedral arrangement [2]. Two of these oxygen atoms originate from bridging isopropoxide groups, while the remaining coordination sites are occupied by terminal isopropoxide ligands and coordinated isopropanol molecules [3].

The molecular geometry reveals that the trifluoromethyl groups in related hexafluoroisopropoxide derivatives form a crown-like arrangement around the cerium center, with cerium-fluorine distances ranging from 4.06 to 4.32 Ångstroms [2]. This structural feature contributes to the overall stability and volatility of the compound. The crystal packing is influenced by intermolecular interactions, including fluorine-carbon contacts of approximately 3.15 Ångstroms in fluorinated derivatives [2].

Powder X-ray Diffraction Patterns for Phase Identification

Powder X-ray diffraction analysis serves as an essential technique for phase identification and structural characterization of cerium (IV) isopropoxide and its thermal decomposition products. The powder diffraction patterns provide information about crystallinity, phase purity, and structural transformations that occur during processing or storage [4] [5].

The powder diffraction pattern of cerium (IV) isopropoxide exhibits characteristic reflections corresponding to the dimeric crystal structure [6]. Upon thermal treatment, the compound undergoes decomposition to form cerium dioxide, which can be identified through its characteristic fluorite structure reflections [4]. The cubic cerium dioxide phase displays prominent diffraction peaks at 2θ values of 28.38°, 32.9°, 47.31°, 56.26°, and 59.2°, corresponding to the (111), (200), (220), (311), and (222) crystallographic planes respectively [7].

The powder diffraction analysis also reveals information about crystallite size and strain within the material [4]. The average crystallite size can be determined using Scherrer analysis of the peak broadening, with typical values for thermally decomposed cerium dioxide ranging from 264 to 1756 Ångstroms depending on processing conditions [4]. The powder diffraction technique can detect the presence of mixed phases, including both amorphous and crystalline components that may form during the thermal decomposition process [6].

Synchrotron powder X-ray diffraction provides enhanced resolution for detailed phase analysis, particularly for identifying minor phases or structural distortions [6]. The technique has been successfully applied to characterize cerium-containing precursor materials and their transformation products, providing insight into the relationship between processing conditions and final material properties [5] [8].